2-Amino-4-(trifluoromethyl)benzoic acid

Analytical Chemistry Quality Control Intermediate Procurement

2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1), also designated 4-(trifluoromethyl)anthranilic acid or ATFA, is a fluorinated aromatic amino acid derivative belonging to the anthranilic acid class. It features a carboxylic acid group at C1, a primary amino group at C2, and a trifluoromethyl (-CF3) substituent at the para (C4) position of the benzene ring.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 402-13-1
Cat. No. B1265434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzoic acid
CAS402-13-1
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14)
InChIKeyNQTLZJODEOHALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of 2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1) as a Differentiated Anthranilic Acid Building Block


2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1), also designated 4-(trifluoromethyl)anthranilic acid or ATFA, is a fluorinated aromatic amino acid derivative belonging to the anthranilic acid class. It features a carboxylic acid group at C1, a primary amino group at C2, and a trifluoromethyl (-CF3) substituent at the para (C4) position of the benzene ring [1]. The compound is a white to amber crystalline solid (mp 175–176 °C, predicted pKa 4.43, LogP ~2.3–2.6) that is soluble in water and polar organic solvents [2]. Its primary application is as a key synthetic intermediate in pharmaceutical and agrochemical programs, where the precise regiochemistry of the -CF3 group relative to the amino and carboxyl functionalities governs downstream molecular properties .

Why 2-Amino-4-(trifluoromethyl)benzoic acid Cannot Be Replaced by Other Trifluoromethyl-Anthranilic Acid Isomers


Positional isomerism of the -CF3 group on the anthranilic acid scaffold creates distinct physicochemical profiles that directly impact synthetic utility, analytical identification, and biological context. The 4-CF3 isomer exhibits a melting point (175–176 °C) that differs by over 15 °C from the 3-CF3 isomer (157–160 °C) and by approximately 15–20 °C from the 5-CF3 isomer (190–194 °C), enabling unambiguous identity verification and purity control in regulated intermediate supply chains [1]. The electron‑withdrawing effect of the para-CF3 group lowers the predicted pKa to 4.43, compared with 4.85 for unsubstituted anthranilic acid, altering acylation and salt‑formation behavior . Critically, the 4-CF3 isomer is a uniquely authenticated metabolite and hydrolytic degradation product of the drug nitisinone (NTBC); researchers studying nitisinone pharmacokinetics, metabolism, or environmental fate cannot use the 3-CF3, 5-CF3, or 6-CF3 isomers as substitutes because those isomers are not formed in the NTBC degradation pathway [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Amino-4-(trifluoromethyl)benzoic acid Relative to In-Class Analogs


Melting Point: 4-CF3 Isomer vs. 3-CF3 and 5-CF3 Isomers Enables Unambiguous Identity Verification

The melting point of 2-amino-4-(trifluoromethyl)benzoic acid is 175–176 °C , while the 3-CF3 isomer melts at 157–160 °C [1] and the 5-CF3 isomer melts at 190–194 °C . The 6-CF3 isomer shows a broad sublimation range above 202 °C or a lower polymorph melting at 130–136 °C . The 15–20 °C gap between the 4-CF3 isomer and its closest positional analogs provides a simple, instrument-free identity check that is routinely used in incoming material release.

Analytical Chemistry Quality Control Intermediate Procurement

Acidity (pKa): 4-CF3 Substituent Lowers pKa by ~0.4 Units Relative to Unsubstituted Anthranilic Acid

The predicted pKa of 2-amino-4-(trifluoromethyl)benzoic acid is 4.43 ± 0.10 , while the experimentally determined pKa of the reference compound anthranilic acid (2-aminobenzoic acid, no CF3) is 4.85–4.95 . The ~0.4–0.5 unit decrease reflects the electron‑withdrawing effect of the para-CF3 group, which stabilizes the conjugate base. This acid-strength shift influences acylation rates, salt stoichiometry, and pH-dependent extraction behavior during workup.

Medicinal Chemistry Synthetic Methodology Salt Selection

Lipophilicity (LogP): 4-CF3 Substitution Increases LogP by >1.1 Units Over Anthranilic Acid

2-Amino-4-(trifluoromethyl)benzoic acid exhibits a LogP of 2.33–2.57 [1]. In contrast, the non‑fluorinated parent anthranilic acid has a LogP of 1.21 . The >1.1 unit increase in lipophilicity is attributable to the -CF3 group and is consistent across computational predictions and experimental chromatographic measurements.

Drug Design ADME Lead Optimization

Metabolic Origin Specificity: The 4-CF3 Isomer is a Unique Authenticated Metabolite of Nitisinone

At pH values mimicking human gastric juice, nitisinone (NTBC) degrades to form two major products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), with ATFA demonstrating considerable stability under acidic and neutral conditions [1]. Targeted LC–MS/MS analysis in Saccharomyces cerevisiae models confirmed that ATFA is a genuine NTBC metabolite whose formation follows first‑order kinetics, and its metabolic fingerprint is statistically distinguishable from that of the parent drug [2]. No other amino‑trifluoromethylbenzoic acid positional isomer (3‑CF3, 5‑CF3, or 6‑CF3) is formed in the NTBC degradation or metabolic pathway.

Pharmacokinetics Drug Metabolism Tyrosinemia Research

Solubility Behavior: Para-CF3 Benzoic Acid Scaffold Shows Reduced Solubility in Supercritical CO2 Relative to Ortho- and Meta-CF3 Isomers

In supercritical carbon dioxide (scCO2) at 308.2–323.2 K and 9–23 MPa, the solubility of 4-trifluoromethylbenzoic acid (the des‑amino analog of the target compound) is lower than that of both 2- and 3‑trifluoromethylbenzoic acid isomers and is nearly identical to that of non‑fluorinated 4‑methylbenzoic acid [1][2]. The solubility ranking is 2‑CF3 > 3‑CF3 > 4‑CF3 ≈ 4‑CH3. Although direct measurements for the 2‑amino‑substituted series are lacking, the class‑level trend indicates that para‑CF3 placement reduces solubility in non‑polar compressed fluids relative to ortho‑ or meta‑CF3 substitution.

Green Chemistry Supercritical Fluid Processing Formulation Science

High‑Confidence Application Scenarios for 2-Amino-4-(trifluoromethyl)benzoic acid Supported by Quantitative Differentiation Evidence


Nitisinone Pharmacokinetic and Metabolism Studies – Analytical Reference Standard

Because 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) is a uniquely authenticated hydrolytic degradation product and mammalian/yeast metabolite of nitisinone (NTBC), it is the only acceptable analytical reference standard for quantifying NTBC metabolic fate in biological matrices. The compound's well‑characterized melting point (175–176 °C) and first‑order dissipation kinetics established by LC–ESI–MS/MS provide the identity and stability benchmarks required for validated bioanalytical methods [1][2].

Medicinal Chemistry – Para-CF3 Anthranilic Acid Scaffold for Lipophilicity-Driven Lead Optimization

The 4-CF3 anthranilic acid scaffold delivers a LogP increase of >1.1 units relative to the non‑fluorinated anthranilic acid core, translating to over a 10‑fold enhancement in octanol‑water partitioning. This quantitative lipophilicity gain, coupled with the moderate pKa shift (Δ ≈ –0.4), makes the compound a preferred building block for CNS‑oriented or membrane‑permeable target candidates where fluorine‑mediated metabolic stability and passive permeability are desired [3].

Quality‑Controlled Intermediate Procurement – Identity and Purity Verification via Melting Point

The melting point difference between the 4-CF3 isomer (175–176 °C) and the most commonly confused 3‑CF3 isomer (157–160 °C) provides a rapid, cost‑free orthogonal identity test for incoming material release in GMP intermediate supply chains. This property is routinely exploited in procurement specifications to prevent cross‑isomer contamination that would compromise downstream synthetic campaigns .

Supercritical Fluid Process Development – Isomer‑Specific Solubility Parameter Estimation

When designing scCO2‑based purification or particle engineering processes for fluorinated anthranilic acid derivatives, the class‑level solubility trend (2‑CF3 > 3‑CF3 > 4‑CF3 ≈ 4‑CH3) guides pressure‑temperature parameter selection. The 4‑CF3 isomer is expected to require higher density conditions to achieve equivalent solubility compared to its ortho‑ or meta‑substituted counterparts, a consideration critical for process scale‑up decisions [4].

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